molecular formula C13H14O3 B13016803 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate

Cat. No.: B13016803
M. Wt: 218.25 g/mol
InChI Key: XIKKFFVYRDNYOF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while reduction of the benzoate ester can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core structure allows the compound to engage in specific molecular interactions, potentially affecting various biological pathways . The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl] benzoate

InChI

InChI=1S/C13H14O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,14H,6-9H2

InChI Key

XIKKFFVYRDNYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

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